

Biological function of HSD17B13 in hepatocytes

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Compound of Interest

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An In-depth Technical Guide to the Biological Function of Hydroxysteroid (17 β) Dehydrogenase 13 (HSD17B13) in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a pivotal player in hepatocyte biology and the pathogenesis of chronic liver diseases.[1] Predominantly expressed in the liver, this lipid droplet-associated protein is implicated in lipid and retinol metabolism.[2][3] Human genetic studies have galvanized interest in HSD17B13 as a therapeutic target, revealing that loss-of-function variants of the HSD17B13 gene are paradoxically protective against the progression of non-alcoholic fatty liver disease (NAFLD), alcohol-related liver disease, and hepatocellular carcinoma.[2][4] This technical guide provides a comprehensive overview of the biological function of HSD17B13 in hepatocytes, with a focus on its enzymatic activity, regulation, and role in liver pathophysiology.

Molecular and Cellular Biology of HSD17B13

Localization and Expression:

HSD17B13 is almost exclusively expressed in the liver, specifically within hepatocytes.[2][5] Single-cell RNA sequencing has confirmed its primary localization in hepatocytes, with minimal expression in other liver cell types.[2] Within the hepatocyte, HSD17B13 is localized to the surface of lipid droplets (LDs), which are organelles central to neutral lipid storage and



metabolism.[6] This localization is critical for its function and is mediated by specific N-terminal domains.[7]

The expression of HSD17B13 is significantly upregulated in the context of liver injury. In patients with NAFLD, hepatic HSD17B13 expression is approximately 5.9-fold higher than in healthy individuals.[8][9][10] Increased expression is also observed in various mouse models of NAFLD.[11]

Enzymatic Activity and Substrates:

HSD17B13 exhibits enzymatic activity as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[2][6] This activity is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[6][12] While retinol is a confirmed substrate, HSD17B13 has been reported to have low catalytic efficiency with a range of other potential substrates, including steroids and bioactive lipids like leukotriene B4.[5][12] The precise physiological substrate(s) and the full extent of its enzymatic functions in vivo are still under active investigation. To date, specific enzyme kinetic parameters such as Km and Vmax have not been definitively reported in the literature.

Quantitative Data Summary

Table 1: Upregulation of HSD17B13 Expression in

NAFLD

| Condition | Fold Change in Expression | Reference |
|--|---------------------------|---------------|
| Human NAFLD Liver vs. Healthy Liver | 5.9-fold increase | [6][8][9][10] |
| Murine NAFLD Models vs. Control | Markedly increased | [11] |

Table 2: Protective Effect of HSD17B13 rs72613567:TA Variant Against Liver Diseases



| Liver Disease | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Note | Reference |
|--|---|------------------------------------|----------|-----------|
| Alcohol-Related Liver Disease | | | | |
| Alcoholic Liver Disease (Heterozygotes) | 0.58 (Risk Reduction: 42%) | 0.42 - 0.80 | [2] | |
| Alcoholic Liver Disease (Homozygotes) | 0.47 (Risk Reduction: 53%) | 0.23 - 0.97 | [2] | |
| Alcoholic Cirrhosis (Heterozygotes) | 0.58 (Risk Reduction: 42%) | 0.39 - 0.86 | [2] | |
| Alcoholic Cirrhosis (Homozygotes) | 0.27 (Risk Reduction: 73%) | 0.09 - 0.85 | [2] | |
| Alcohol-Related Cirrhosis | 0.79 | 0.72 - 0.88 | [13][14] | _ |
| Alcohol-Related HCC | 0.77 | 0.68 - 0.89 | [13][14] | |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | | | | |
| NAFLD (Heterozygotes) | 0.83 (Risk Reduction: 17%) | 0.75 - 0.92 | [2] | |
| NAFLD (Homozygotes) | 0.70 (Risk Reduction: 30%) | 0.57 - 0.87 | [2] | |
| Non-Alcoholic Cirrhosis | 0.74 (Risk Reduction: 26%) | 0.60 - 0.93 | [2] | |



| (Heterozygotes) | | | |
|---|-------------------------------|---------------|------|
| Non-Alcoholic Cirrhosis (Homozygotes) | 0.51 (Risk Reduction: 49%) | 0.31 - 0.85 | [2] |
| NAFLD (Overall) | 0.669 | 0.524 - 0.856 | [15] |
| Hepatocellular Carcinoma (HCC) | | | |
| HCC (vs. Chronic Liver Disease) | 0.766 | 0.682 - 0.860 | [15] |
| HCC (vs. Healthy Controls) | 0.649 | 0.431 - 0.977 | [15] |
| Any Liver Disease | | | |
| Any Liver Disease | 0.73 | 0.61 - 0.87 | [11] |
| Liver Cirrhosis | 0.81 | 0.76 - 0.88 | [11] |
| Adverse Liver Outcomes in NAFLD | | | |
| Liver-Related Complications (Homozygous TA) | HR: 0.004 | 0.00 - 0.64 | [6] |

Table 3: Minor Allele Frequency of HSD17B13 rs72613567:TA Variant by Ethnicity



| Ethnicity | Minor Allele Frequency | Reference |
|--------------------|------------------------|-----------|
| East Asian | 34% | [8][16] |
| European | 24% | [8][16] |
| South Asian | 16% | [16] |
| American (Admixed) | 16% | [16] |
| Hispanic/Latino | 15.3% | [4] |
| African | 5% | [16] |

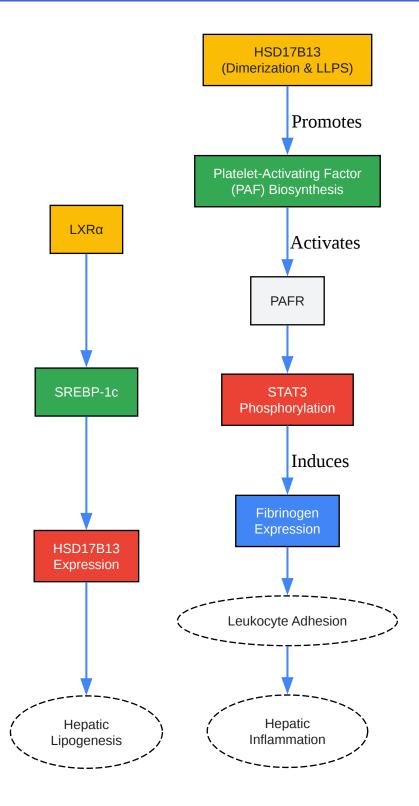
Signaling Pathways and Regulatory Networks

The expression and activity of HSD17B13 are integrated into key metabolic and inflammatory signaling pathways within the hepatocyte.

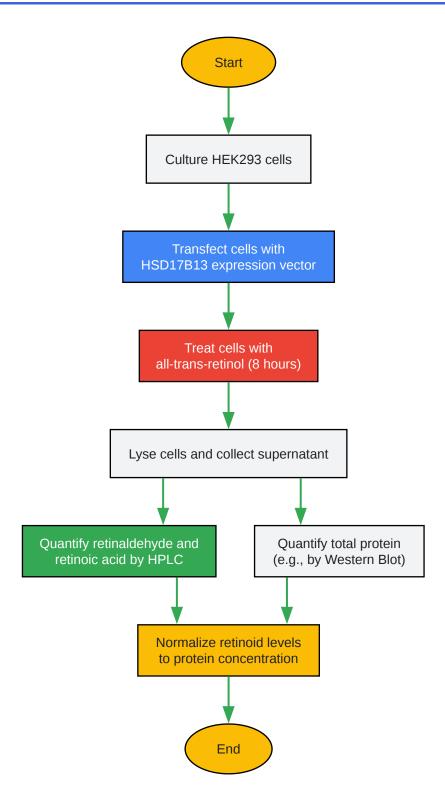
LXRα/SREBP-1c Pathway:

The transcription of the HSD17B13 gene is regulated by the Liver X Receptor α (LXR α), a master regulator of lipid metabolism.[12][17] LXR α activation induces HSD17B13 expression through the downstream transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[12][17] This places HSD17B13 within a crucial lipogenic pathway, suggesting its involvement in LXR α -mediated hepatic steatosis.[18][19]

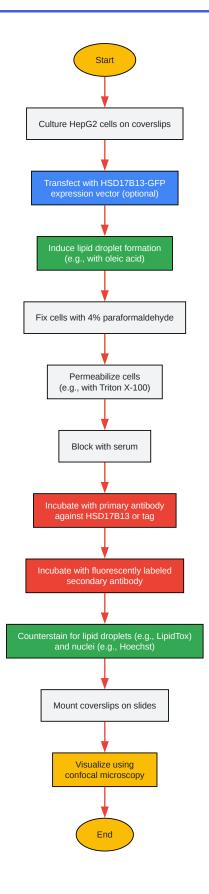




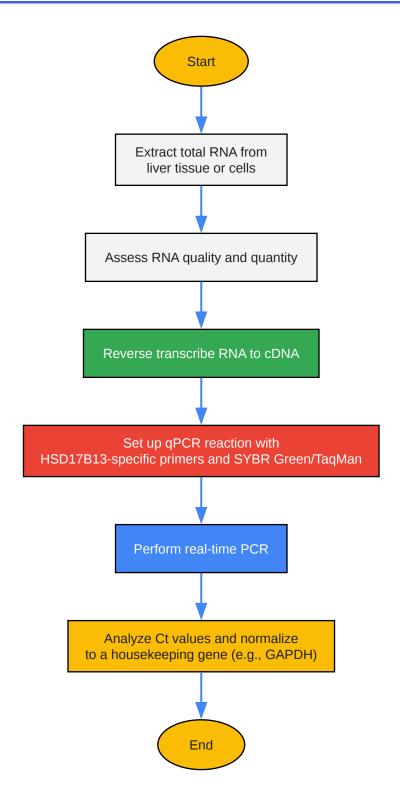












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